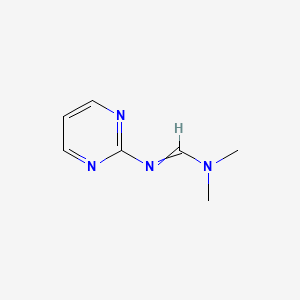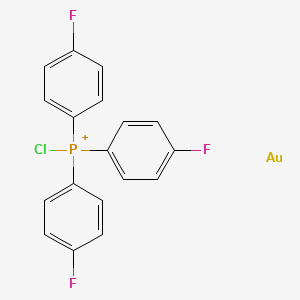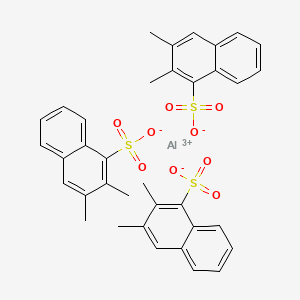
Aluminum tris(dimethylnaphthalenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum tris(dimethylnaphthalenesulfonate) is a coordination compound where an aluminum ion is coordinated with three dimethylnaphthalenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(dimethylnaphthalenesulfonate) typically involves the reaction of aluminum salts with dimethylnaphthalenesulfonic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of aluminum tris(dimethylnaphthalenesulfonate) may involve large-scale reactions using aluminum chloride or aluminum sulfate as the aluminum source. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Types of Reactions:
Oxidation: Aluminum tris(dimethylnaphthalenesulfonate) can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur where the dimethylnaphthalenesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to replace the existing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the dimethylnaphthalenesulfonate ligands.
Aplicaciones Científicas De Investigación
Aluminum tris(dimethylnaphthalenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of aluminum tris(dimethylnaphthalenesulfonate) involves its ability to coordinate with various molecular targets. The aluminum ion can interact with different functional groups, leading to changes in the chemical and physical properties of the target molecules. This coordination can affect molecular pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Aluminum tris(8-hydroxyquinoline): Known for its use in organic light-emitting diodes (OLEDs).
Aluminum tris(salophen): Used in catalysis and as a fluorescent probe in biological imaging.
Uniqueness: Aluminum tris(dimethylnaphthalenesulfonate) is unique due to its specific ligand structure, which imparts distinct properties and applications compared to other aluminum coordination compounds. Its ability to act as a catalyst and its potential in biological and industrial applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C36H33AlO9S3 |
|---|---|
Peso molecular |
732.8 g/mol |
Nombre IUPAC |
aluminum;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C12H12O3S.Al/c3*1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3*3-7H,1-2H3,(H,13,14,15);/q;;;+3/p-3 |
Clave InChI |
XLYCRIMUZNACND-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
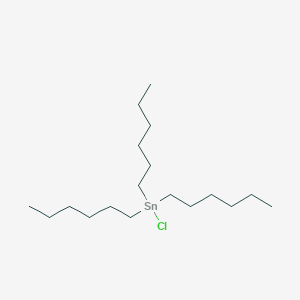
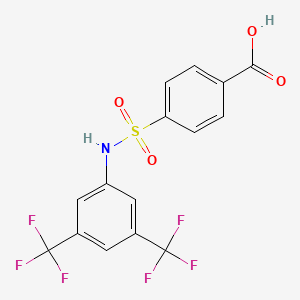
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
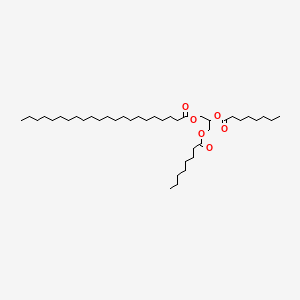

![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
